molecular formula C11H16O B561021 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one CAS No. 104111-20-8

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one

Cat. No.: B561021
CAS No.: 104111-20-8
M. Wt: 164.248
InChI Key: KPRHFEGEFDLOTP-UHFFFAOYSA-N
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Description

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is a chemical compound with the molecular formula C11H16O. It is a tricyclic ketone, characterized by its unique structure that includes a tricycloheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-(propan-2-yl)cyclohex-1-ene with specific reagents to form the tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols .

Scientific Research Applications

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    β-Copaene: A similar tricyclic compound with different substituents.

    α-Copaen-11-ol: Another tricyclic compound with an alcohol functional group.

    Tricyclo[4.4.0.0(2,7)]decane derivatives: Compounds with similar tricyclic structures but different functional groups

Uniqueness: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is unique due to its specific tricyclic structure and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

104111-20-8

Molecular Formula

C11H16O

Molecular Weight

164.248

InChI

InChI=1S/C11H16O/c1-6(2)11-5-8(11)10(3)4-7(10)9(11)12/h6-8H,4-5H2,1-3H3

InChI Key

KPRHFEGEFDLOTP-UHFFFAOYSA-N

SMILES

CC(C)C12CC1C3(CC3C2=O)C

Synonyms

Tricyclo[4.1.0.02,4]heptan-5-one, 4-isopropyl-1-methyl- (6CI)

Origin of Product

United States

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